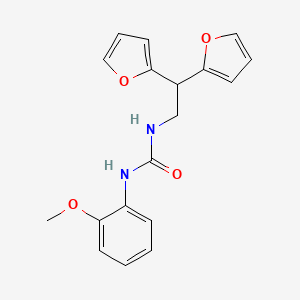

1-(2,2-Di(furan-2-yl)ethyl)-3-(2-methoxyphenyl)urea

Description

Properties

IUPAC Name |

1-[2,2-bis(furan-2-yl)ethyl]-3-(2-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-22-17-7-3-2-6-14(17)20-18(21)19-12-13(15-8-4-10-23-15)16-9-5-11-24-16/h2-11,13H,12H2,1H3,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UULUNBSQBPGNGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NCC(C2=CC=CO2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,2-Di(furan-2-yl)ethyl)-3-(2-methoxyphenyl)urea is a compound of significant interest due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The chemical formula for 1-(2,2-Di(furan-2-yl)ethyl)-3-(2-methoxyphenyl)urea is , with a molecular weight of 326.3 g/mol. The compound features two furan rings and a methoxy-substituted phenyl group attached to a urea functional group, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 326.3 g/mol |

| CAS Number | 2191267-55-5 |

The biological activity of 1-(2,2-Di(furan-2-yl)ethyl)-3-(2-methoxyphenyl)urea is hypothesized to involve interactions with various biological targets, including enzymes and receptors. The furan rings may participate in π-π interactions or hydrogen bonding, while the urea moiety could form hydrogen bonds with target proteins.

Anticancer Activity

Research indicates that compounds containing furan rings often exhibit anticancer properties. For instance, similar urea derivatives have shown inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study: Inhibition of Cancer Cell Lines

A study investigated the effects of furan-based urea derivatives on multiple cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Furan-Based Urea A | 5.0 | MCF-7 (Breast Cancer) |

| Furan-Based Urea B | 8.5 | HeLa (Cervical Cancer) |

Antiviral Activity

Recent studies have explored the potential antiviral properties of furan-containing compounds against SARS-CoV-2. Compounds similar to 1-(2,2-Di(furan-2-yl)ethyl)-3-(2-methoxyphenyl)urea have been identified as non-peptidomimetic inhibitors of the SARS-CoV-2 main protease .

Findings

The compound F8-B22 displayed an IC50 value of 1.55 µM against the SARS-CoV-2 main protease, indicating significant antiviral potential. The structural modifications in these compounds were crucial for maintaining their inhibitory activity.

Other Biological Activities

1-(2,2-Di(furan-2-yl)ethyl)-3-(2-methoxyphenyl)urea may also exhibit anti-inflammatory and analgesic properties based on the bioactivity of its structural analogs. Research into similar compounds has shown that they can modulate inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases.

Synthesis and Characterization

The synthesis of 1-(2,2-Di(furan-2-yl)ethyl)-3-(2-methoxyphenyl)urea can be achieved through multi-step reactions involving:

- Formation of the furan intermediate : Reacting furan with an appropriate alkylating agent.

- Synthesis of the isocyanate : Reacting phenylpropylamine with phosgene or a phosgene substitute.

- Coupling reaction : Combining the furan intermediate with phenylpropyl isocyanate to form the desired urea compound.

Analytical Techniques

Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea

- Structural Differences :

- Replaces the di-furan-ethyl group with a pyrrole-carbonyl-substituted phenyl ring.

- Methoxy group is at the para position (4-methoxy) instead of ortho (2-methoxy).

- Key Findings: Synthesized via a one-step carbonylation method (72% yield), highlighting the efficiency of urea formation with aryl isocyanates.

1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-methoxyphenyl)urea

- Structural Differences :

- Incorporates a furan-linked 1,2,4-oxadiazole ring instead of the di-furan-ethyl chain.

- Retains the 2-methoxyphenyl group.

- The rigid oxadiazole may reduce conformational flexibility, impacting interactions with hydrophobic binding pockets.

Heterocyclic Modifications

1-(3-cyclopentyloxy-2-methylphenyl)-3-[1-(furan-2-yl)-2-hydroxyethyl]-urea

- Structural Differences :

- Features a single furan-2-yl group attached to a hydroxyethyl chain.

- Cyclopentyloxy and methyl groups on the phenyl ring instead of 2-methoxy.

- Key Findings: The hydroxyl group introduces hydrogen-bonding capacity absent in the target compound.

1-((Adamantan-1-yl)methyl)-3-(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)urea

- Structural Differences: Replaces di-furan with a dimethylamino-methyl-furan-thioethyl chain. Adamantane group adds significant steric bulk.

- Key Findings: The thioether and dimethylamino groups improve solubility in polar solvents.

Reactivity and Stability

1-(p-anisoyl)-3-(2-methoxyphenyl)-urea

- Structural Differences :

- Contains a p-anisoyl (4-methoxybenzoyl) group instead of di-furan-ethyl.

- Retains the 2-methoxyphenylurea moiety.

- Key Findings: Attempted cyclization in polyphosphoric acid yielded 4,4'-dimethoxybenzophenone (66% yield), indicating instability of the urea backbone under acidic conditions. Suggests that electron-donating groups (e.g., 2-methoxy) may destabilize urea derivatives during cyclization, a consideration for the target compound’s synthetic optimization.

Research Implications

- Synthetic Accessibility : The di-furan-ethyl chain in the target compound may require multi-step synthesis, contrasting with the one-step carbonylation used for pyrrole-containing analogs .

- Pharmacological Potential: Furan rings enhance aromatic interactions but may increase susceptibility to oxidative metabolism compared to oxadiazole or adamantane derivatives .

- Stability Considerations : The 2-methoxyphenyl group’s electron-donating nature could destabilize the urea backbone under harsh conditions, as seen in cyclization studies .

Q & A

Q. Q1: What are the optimal synthetic routes for preparing 1-(2,2-Di(furan-2-yl)ethyl)-3-(2-methoxyphenyl)urea?

Answer: The synthesis typically involves a urea-forming reaction between an isocyanate and an amine. For example:

React 2-methoxyphenyl isocyanate with 2,2-di(furan-2-yl)ethylamine under anhydrous conditions in a polar aprotic solvent (e.g., DMF or THF) at 0–25°C for 12–24 hours.

Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .

Key challenges include controlling regioselectivity and avoiding side reactions with the furan rings. Use TLC or HPLC to monitor reaction progress.

Advanced Synthesis: Regioselectivity Challenges

Q. Q2: How can regioselectivity issues during urea bond formation be addressed when synthesizing this compound?

Answer: Regioselectivity is influenced by steric and electronic factors:

- Introduce protecting groups (e.g., Boc) on the amine to direct coupling to the desired nitrogen.

- Use catalytic bases (e.g., DMAP) to enhance nucleophilicity of the amine.

- Employ computational modeling (DFT) to predict reactive sites on the amine and isocyanate .

Validate outcomes using -NMR and -NMR to confirm bond formation at the correct position .

Basic Characterization Techniques

Q. Q3: What spectroscopic methods are critical for characterizing this compound?

Answer:

- -NMR : Identify aromatic protons (δ 6.5–7.5 ppm for furan and methoxyphenyl groups) and urea NH signals (δ 8.0–9.5 ppm, broad).

- -NMR : Confirm urea carbonyl (δ 155–160 ppm) and methoxy groups (δ 55–56 ppm) .

- HRMS : Verify molecular weight (e.g., calculated [M+H] for : 339.1345) .

Advanced Crystallographic Analysis

Q. Q4: How can the crystal structure of this compound be determined to resolve conformational ambiguities?

Answer:

Grow single crystals via slow evaporation (solvent: DCM/hexane).

Collect X-ray diffraction data using a synchrotron or lab-source diffractometer.

Refine using SHELXL (for small molecules) to model hydrogen bonding (e.g., urea NH···O interactions) and furan ring geometry.

Validate thermal parameters and disorder using PLATON or OLEX2 .

Basic Biological Activity Screening

Q. Q5: What in vitro assays are suitable for preliminary evaluation of biological activity?

Answer:

- Antiproliferative assays : Use MTT or CellTiter-Glo® on cancer cell lines (e.g., HCT-116, MCF-7).

- Enzyme inhibition : Screen against kinases or hydrolases (e.g., NHE-3) at 10–100 µM, using fluorogenic substrates .

- Dose-response curves : Calculate IC values with GraphPad Prism® (nonlinear regression).

Advanced Target Identification

Q. Q6: How can researchers identify the molecular target of this compound?

Answer:

Crystallographic fragment screening : Co-crystallize with candidate proteins (e.g., oxidoreductases) to identify binding pockets .

SPR (Surface Plasmon Resonance) : Measure binding kinetics (, ) for putative targets.

Thermal shift assays : Monitor protein stability (ΔT) upon ligand binding .

SAR studies : Synthesize analogs to correlate structural modifications with activity .

Data Contradiction Analysis

Q. Q7: How should researchers address contradictions between biological activity data in different assays?

Answer:

Assay validation : Confirm reproducibility using orthogonal methods (e.g., fluorescence vs. luminescence readouts).

Off-target profiling : Screen against a panel of unrelated enzymes/receptors to rule out false positives.

Physicochemical analysis : Check solubility (e.g., DLS for aggregation) and stability (HPLC at 24/48 hours) .

Structure-Activity Relationship (SAR) Optimization

Q. Q8: What strategies improve potency based on SAR for urea derivatives?

Answer:

- Furan ring substitution : Introduce electron-withdrawing groups (e.g., Cl, NO) to enhance π-π stacking.

- Methoxy group positioning : Compare 2- vs. 4-methoxyphenyl analogs for steric effects.

- Urea linker modification : Replace with thiourea or sulfonamide to modulate hydrogen-bonding capacity .

Validate using molecular docking (AutoDock Vina) and free-energy calculations (MM-PBSA) .

Stability and Degradation Pathways

Q. Q9: What are the major degradation pathways under physiological conditions?

Answer:

- Hydrolysis : Urea bonds may cleave in acidic/basic conditions (pH <3 or >10). Monitor via -NMR in PBS at 37°C.

- Oxidation : Furan rings are susceptible to epoxidation; test stability in HO-containing buffers.

- Photodegradation : Expose to UV light (λ = 254 nm) and analyze by LC-MS for photoproducts .

Advanced Pharmacokinetic Profiling

Q. Q10: How can metabolic stability and bioavailability be predicted preclinically?

Answer:

Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.

Caco-2 permeability : Assess intestinal absorption (P >1×10 cm/s indicates good permeability).

Plasma protein binding : Use ultrafiltration or equilibrium dialysis to measure free fraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.